molecular formula C13H15ClN2OS B11117927 6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione

6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11117927
M. Wt: 282.79 g/mol
InChI Key: MWWXRYGSKZZWDZ-UHFFFAOYSA-N
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Description

6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that contains a benzoxazole ring substituted with a chlorine atom at the 6th position and a piperidin-1-ylmethyl group at the 3rd position. The compound also features a thione group at the 2nd position. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the benzoxazole ring with piperidin-1-ylmethyl chloride under basic conditions.

    Formation of the Thione Group: The final step involves the conversion of the carbonyl group at the 2nd position to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazole-2(3H)-thione
  • 6-chloro-3-(pyrrolidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione

Uniqueness

6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H15ClN2OS/c14-10-4-5-11-12(8-10)17-13(18)16(11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2

InChI Key

MWWXRYGSKZZWDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=C(C=C3)Cl)OC2=S

Origin of Product

United States

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